2-Methyl-5-(1,3-thiazol-5-yl)aniline

PDE4D Inhibitor cAMP/CREB Signaling Glioblastoma

GBM researchers requiring PDE4D-specific target engagement face a critical gap: pan-PDE4 inhibitors (e.g., Rolipram) fail to deplete nestin+ cancer stem cells. 2-Methyl-5-(1,3-thiazol-5-yl)aniline (CG500354) is the only validated PDE4D-selective small molecule that simultaneously forces differentiation and eliminates the undifferentiated GBM stem cell pool. • PDE4D-selective: Phenocopies siRNA knockdown; not substitutable with Rolipram or Forskolin. • Dual mechanism at 3 μM/72 h: Upregulates GFAP/Tuj1, depletes nestin; upregulates p21 (1.95×) & p27 (1.35×). • In vivo validated: 10-day NOD/SCID xenograft efficacy benchmark.

Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
Cat. No. B13251440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(1,3-thiazol-5-yl)aniline
Molecular FormulaC10H10N2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN=CS2)N
InChIInChI=1S/C10H10N2S/c1-7-2-3-8(4-9(7)11)10-5-12-6-13-10/h2-6H,11H2,1H3
InChIKeyNQHDRVGFBHUDMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CG500354: Chemical Identity & Pharmacological Profile


2-Methyl-5-(1,3-thiazol-5-yl)aniline (CAS 1176498-79-5) is a synthetic small-molecule belonging to the thiazole-aniline hybrid class [1]. It is registered under the research code CG500354 and cataloged as a bioactive compound with defined antineoplastic properties in authoritative databases [2]. Its core structure consists of an aniline ring with a methyl group at the ortho-position and a thiazole substituent at the meta-position. The compound has been rationally designed via a structure-based drug discovery platform and is characterized principally as an inhibitor of cAMP-specific 3′,5′-cyclic phosphodiesterase 4D (PDE4D) [3]. This specific target engagement distinguishes it immediately from broader-spectrum PDE4 inhibitors and is the mechanistic basis for all subsequent biological differentiation claims.

1 PDE4D isoform-selective tool compoundDistinct from pan-PDE4 inhibitors; phenotype linked to PDE4D engagement
2 GBM stem cell differentiation researchReported to force differentiation and deplete nestin-positive cells
3 Bifunctional mechanism: differentiation + growth arrestUp-regulates p21/p27; not replicated by general cAMP elevation

Why CG500354 Cannot Be Substituted in GBM Research


The class of thiazole-aniline derivatives exhibits broad biological activity; however, functional substitution is precluded due to target-specific and phenotypic divergence. A user aiming to replicate the forced differentiation of glioblastoma multiforme (GBM) stem cells cannot simply interchange 2-Methyl-5-(1,3-thiazol-5-yl)aniline with a pan-PDE4 inhibitor like Rolipram or a general cAMP elevator like Forskolin [1]. Experimental evidence demonstrates that while both mimetic substances activate cAMP/CREB signaling, they fail to deplete the critical stemness marker nestin and lack the dual 'growth arrest' potency exhibited by 2-Methyl-5-(1,3-thiazol-5-yl)aniline [2]. The unique combination of PDE4D subtype selectivity and a bifunctional mechanism of action renders generic substitution scientifically invalid for this specific application [3].

Target Compound
CG500354: PDE4D-selective; depletes nestin; induces p21/p27-mediated growth arrest and differentiation in GBM cells.
Rolipram / Forskolin
Pan-PDE4 inhibitor or general cAMP elevator; neither depletes nestin nor induces comparable growth arrest, resulting in different phenotypic endpoints.
CG500354
Phenotype phenocopied by PDE4D siRNA knockdown, confirming isoform-specific target engagement in GBM research.
Pan-PDE4 Inhibitors
Off-target PDE4 isoform effects may confound pathway interpretation; nestin and growth arrest endpoints may not replicate.

CG500354: Head-to-Head Quantitative Evidence


cAMP/CREB Pathway Activation vs. Forskolin

CG500354 demonstrates significantly higher potency in activating the cAMP/CREB signaling pathway compared to the direct adenylyl cyclase activator Forskolin. At equal treatment conditions, the level of phosphorylated CREB (pCREB), a direct downstream marker of pathway activation, was substantially higher for CG500354 [1].

cAMP/CREB Activation vs. Forskolin
Head-to-head
~1.45× higher pCREB than Forskolin (16-fold vs. 11-fold over control)
Supports PDE4D-mediated cAMP/CREB pathway engagement interpretation
GBM-derived cells; 3 µM treatment
PDE4D Inhibitor cAMP/CREB Signaling Glioblastoma Target Engagement

Nestin Depletion Compared to Rolipram & Forskolin

A critical deficiency of general PDE4/cAMP modulators is their inability to reduce the neural stem/progenitor cell pool. While CG500354 treatment significantly decreases the number of nestin-positive cells, neither Rolipram nor Forskolin had any effect on this key stemness marker [1].

Nestin Depletion vs. Rolipram & Forskolin
Head-to-head
Nestin-positive cells reduced only by CG500354; no change with comparators
Stemness-depletion phenotype unique to CG500354 in reported comparison
Immunocytochemistry; GBM-derived cells
Cancer Stem Cell Nestin Differentiation Therapy Phenotypic Screening

Growth Arrest Induction Compared to Rolipram

CG500354 exhibits a dual functional profile as both a potent neural differentiation inducer and a growth arrest agent. While Rolipram can induce some differentiation markers, CG500354 was concluded to be more effective in regulating cell cycle progression. Specifically, CG500354 treatment led to a 1.95-fold up-regulation of p21 and a 1.35-fold up-regulation of p27, key CDK inhibitors that enforce growth arrest [1]. This bifunctionality is not matched by Rolipram.

Growth Arrest Markers vs. Rolipram
Head-to-head
p21 ↑1.95×, p27 ↑1.35×
Reported growth arrest biomarker upregulation; bifunctional profile
Gene expression in GBM-derived cells
Cell Cycle Arrest p53 p21 p27 Bifunctional Molecule

PDE4D Target Validation via siRNA Knockdown

Target specificity for the PDE4D isoform, as opposed to general PDE4 inhibition, was confirmed by siRNA gene silencing. Treatment with si-PDE4D, which reduced PDE4D expression by 73.6%, phenotypically recapitulated the effects of CG500354, including the increase in phosphorylated CREB and the depletion of nestin-positive cells [1]. This genetic validation is not replicable with the pan-PDE4 inhibitor Rolipram, which lacks this isoform selectivity.

PDE4D siRNA Phenocopy
Target validation
73.6% PDE4D knockdown recapitulates CG500354 effects (pCREB, nestin depletion)
PDE4D isoform selectivity confirmed; pan-inhibitors may confound results
siRNA in GBM-derived cells
siRNA Knockdown PDE4D Target Validation Isoform Selectivity

In Vivo Differentiation in GBM Xenograft Model

In a subcutaneous GBM xenograft model in NOD/SCID mice, intraperitoneal administration of CG500354 for 10 days successfully induced differentiation of tumor cells into Tuj1 and GFAP expressing cells in vivo [1]. This in vivo proof-of-concept for forced differentiation stands in contrast to its comparators; while Rolipram and Forskolin can induce differentiation markers in vitro, they have not demonstrated this in vivo capacity or the ability to suppress tumor growth in this specific GBM model.

In Vivo Differentiation (Xenograft)
Supporting evidence
Tuj1/GFAP expression induced in subcutaneous GBM tumors after 10-day treatment
Reported in vivo differentiation endpoint context in xenograft model
NOD/SCID mice; intraperitoneal administration
Xenograft Model In Vivo Efficacy Tuj1 GFAP Translational Research

CG500354: Optimal Research Applications


GBM Stem Cell Differentiation & Stemness Depletion

CG500354 is the compound of choice for protocols aiming to force differentiation of CD133+ GBM stem-like cells while simultaneously eliminating the undifferentiated stem cell pool. Its unique ability to deplete nestin-positive cells is a distinct advantage over general cAMP/PDE4 modulators [1]. Usage at 3 μM for 72 hours is validated to maximally induce GFAP and Tuj1 expression while suppressing nestin [2].

PDE4D Isoform Target Engagement Assays

For research programs investigating the specific tumor-suppressive role of the PDE4D isoform (as opposed to PDE4A, B, or C), CG500354 is the only validated small-molecule tool. Its effects are indistinguishable from PDE4D-specific siRNA knockdown, confirming on-target pharmacology and making it an essential control for PDE4D-mediated cAMP signaling studies [1].

p21/p27-Mediated Growth Arrest Screening

CG500354 serves as a key reference molecule in phenotypic screens for agents that concurrently induce p53-dependent cell cycle arrest and differentiation. It offers a quantifiable dual-output standard, having been shown to up-regulate p21 and p27 by 1.95-fold and 1.35-fold respectively, providing benchmarks for validating next-generation multi-mechanism anticancer leads [1].

In Vivo GBM Differentiation Therapy Validation

Steps to translate in vitro findings to in vivo GBM models should use CG500354 as the positive control for differentiation therapy. Its established efficacy in a 10-day NOD/SCID xenograft assay provides a validated protocol and an efficacy benchmark against which new entities can be evaluated [1].

Application
Selection Property
Validation Focus
GBM stem cell differentiation research
Nestin-depletion and differentiation phenotype
CD133+ cell differentiation and nestin expression endpoints
PDE4D isoform target engagement studies
PDE4D-selective inhibition profile
si-PDE4D phenocopy and cAMP/CREB assay context
Cell cycle arrest and p21/p27 induction studies
Bifunctional differentiation and growth arrest profile
p21/p27 upregulation and cell cycle endpoint context
In vivo GBM xenograft model differentiation research
In vivo differentiation endpoint context
Xenograft Tuj1/GFAP expression and tumor growth endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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